![molecular formula C21H24N2O2 B1504418 苄基 5-甲基螺[吲哚啉-3,4'-哌啶]-1'-羧酸酯 CAS No. 1160247-23-3](/img/structure/B1504418.png)
苄基 5-甲基螺[吲哚啉-3,4'-哌啶]-1'-羧酸酯
描述
Spirocyclic indoline compounds, such as 1’-methylspiro[indoline-3,4’-piperidine], are widely present in numerous natural products and synthetic molecules with significant biological activities . They have attracted extensive attention as potent anti-tumor agents in the fields of pharmacology and chemistry .
Synthesis Analysis
The synthesis of similar spirocyclic compounds often involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole .
Molecular Structure Analysis
Molecular docking assays revealed that similar compounds as a ligand showed strong affinity and appropriate binding pose on the amino acid residues in active sites of the tested targets .
Chemical Reactions Analysis
The key intermediate 1’-methylspiro[indoline-3,4’-piperidine] reacted with benzenesulfonyl chloride with different substituents under alkaline condition to obtain its derivatives .
科学研究应用
抗肿瘤活性
苄基 5-甲基螺[吲哚啉-3,4'-哌啶]-1'-羧酸酯: 衍生物因其潜在的抗肿瘤特性而受到研究。这些化合物,尤其是衍生物 B5,已显示出针对多种癌细胞系的良好抗增殖活性,包括 A549(肺癌)、BEL-7402(肝癌)和 HeLa(宫颈癌)细胞 。 化合物 B5 对 BEL-7402 细胞系表现出最高的效力,IC50 值为 30.03±0.43 μg/mL,表明其在抗癌药物开发中的潜力 .
分子对接和药物设计
这些衍生物的分子对接研究表明,它们在目标蛋白(如 CDK、c-Met 和 EGFR)活性位点的氨基酸残基上具有很强的亲和力和合适的结合方式 。 这表明苄基 5-甲基螺[吲哚啉-3,4'-哌啶]-1'-羧酸酯及其衍生物可能在设计和合成新药(尤其是作为癌症治疗中的激酶抑制剂)方面具有价值 .
药理应用
哌啶衍生物(包括苄基哌啶类)对于抑制胆碱酯酶受体至关重要 。 这些化合物存在于二十多个类别的药物中,由于其广泛的药理活性而在制药行业发挥着重要作用 .
生物活性化合物的合成
取代哌啶、螺哌啶、缩合哌啶和哌啶酮的合成是一个重要的研究领域。苄基 5-甲基螺[吲哚啉-3,4'-哌啶]-1'-羧酸酯是合成这些生物活性化合物的关键中间体,这些化合物用于构建各种药物 .
酶抑制
苄基哌啶类通常是成功抑制 AChE 等酶的必要部分,AChE 包括两个活性阴离子结合位点:催化位点和外周位点 。苄基 5-甲基螺[吲哚啉-3,4'-哌啶]-1'-羧酸酯中存在该基团表明其在开发酶抑制剂中的潜在用途。
神经药理学
由于哌啶衍生物在中枢神经系统中的重要性,苄基 5-甲基螺[吲哚啉-3,4'-哌啶]-1'-羧酸酯等化合物可用于研究其神经药理学效应。 它们可能在治疗神经疾病(如阿尔茨海默病)中具有应用,其中胆碱酯酶抑制是关键的治疗策略 .
化学生物学
在化学生物学中,对苄基 5-甲基螺[吲哚啉-3,4'-哌啶]-1'-羧酸酯等螺环吲哚啉化合物的研究可以深入了解小分子与生物系统之间的相互作用。 这可能导致发现新的生物通路和治疗干预的目标 .
天然产物合成
螺环吲哚啉化合物广泛存在于天然产物中。 这些化合物的合成类似物,如苄基 5-甲基螺[吲哚啉-3,4'-哌啶]-1'-羧酸酯,可用于研究天然产物的构效关系,并开发复杂天然产物合成的合成方法 .
作用机制
Target of Action
Similar spirocyclic indoline compounds have been found to exhibit significant biological activities, attracting attention as potent anti-tumor agents .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as antagonistic or inverse agonistic activity .
Biochemical Pathways
Similar spirocyclic indoline compounds have been found to impact a variety of pathways, contributing to their broad range of biological activities .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against various cell lines .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
未来方向
Spiroindole and spirooxindole scaffolds, which are similar to the compound , are very important in drug design processes . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents .
生化分析
Biochemical Properties
Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to exhibit antiproliferative activities against various cell lines, including A549, BEL-7402, and HeLa cells . The compound interacts with cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR) proteins, demonstrating strong binding affinities and appropriate binding poses in the active sites of these targets . These interactions suggest that Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate may act as an inhibitor of these enzymes, thereby influencing cellular processes.
Cellular Effects
Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s antiproliferative activity against cancer cell lines indicates its potential to inhibit cell growth and induce apoptosis . Additionally, Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate may alter the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its effects on cellular function.
Molecular Mechanism
The molecular mechanism of action of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interactions with specific biomolecules. The compound binds to the active sites of CDKs, c-Met, and EGFR proteins, inhibiting their activity and disrupting downstream signaling pathways . This inhibition leads to changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis. The strong binding affinities and appropriate binding poses of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate suggest that it may serve as a potent inhibitor of these enzymes, thereby exerting its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate remains stable under certain conditions, allowing for sustained inhibition of target enzymes and prolonged effects on cell function . Degradation of the compound over time may reduce its efficacy, highlighting the importance of optimizing storage and handling conditions in laboratory settings.
Dosage Effects in Animal Models
The effects of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate vary with different dosages in animal models. At lower dosages, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher dosages, toxic effects may be observed, including potential damage to healthy tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity. These findings underscore the importance of dosage optimization in preclinical studies.
Metabolic Pathways
Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects . Enzymes involved in the metabolism of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate include those responsible for its biotransformation and elimination from the body. Understanding these metabolic pathways is crucial for optimizing the compound’s efficacy and minimizing potential side effects.
Transport and Distribution
The transport and distribution of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s ability to penetrate cell membranes and reach target sites is essential for its biochemical effects. Additionally, the distribution of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate within tissues may determine its therapeutic potential and safety profile.
Subcellular Localization
The subcellular localization of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
benzyl 5-methylspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-7-8-19-18(13-16)21(15-22-19)9-11-23(12-10-21)20(24)25-14-17-5-3-2-4-6-17/h2-8,13,22H,9-12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOPIKPGZDTYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC23CCN(CC3)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678288 | |
| Record name | Benzyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160247-23-3 | |
| Record name | Phenylmethyl 1,2-dihydro-5-methylspiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



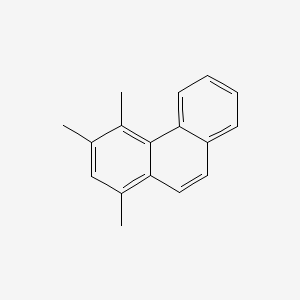
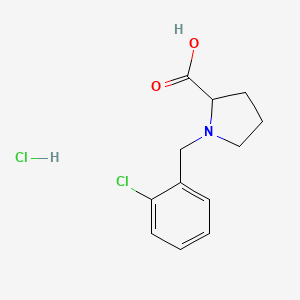
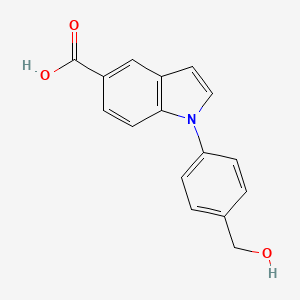

![(4-Chloro-phenyl)-[2-(3-chloro-phenyl)-ethyl]-amine](/img/structure/B1504344.png)

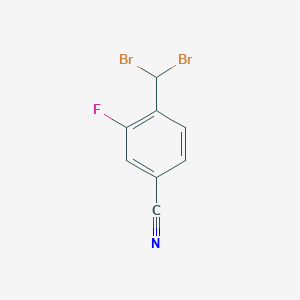
![Bis[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1504347.png)
![Sodium (2S,8R,19Z,22Z)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosa-19,22-dien-1-oate](/img/structure/B1504348.png)

![1H-pyrrolo[2,3-b]pyridin-3-yl acetate](/img/structure/B1504356.png)

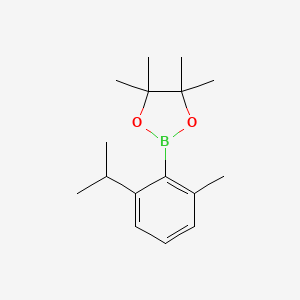
![3-formyl-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1504363.png)